N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a difluoromethyl group, a nitrophenyl group, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential antimicrobial agent due to its sulfonamide structure.
Biological Studies: The compound can be used in studies to understand the effects of difluoromethyl and nitrophenyl groups on biological activity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with biological targets, potentially inhibiting enzymes or interfering with metabolic pathways. The difluoromethyl group may enhance the compound’s stability and binding affinity to its target, while the nitrophenyl group could contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)benzenesulfonamide: Lacks the difluoromethyl group, which may result in different biological activities.
N-(difluoromethyl)-4-methylbenzenesulfonamide: Lacks the nitrophenyl group, which could affect its antimicrobial properties.
Uniqueness
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both the difluoromethyl and nitrophenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c1-10-5-7-13(8-6-10)23(21,22)17(14(15)16)11-3-2-4-12(9-11)18(19)20/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPFTSSXRALKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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